molecular formula C25H24N2O6 B2480481 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898417-88-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B2480481
CAS No.: 898417-88-4
M. Wt: 448.475
InChI Key: UTWRLSDTQKKTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a sophisticated synthetic compound designed for pharmaceutical and biochemical research. Its structure integrates multiple pharmacologically significant moieties, including the benzo[d][1,3]dioxol-5-yl (piperonyl) group, which is a recognized pharmacophore in medicinal chemistry. The benzo[d][1,3]dioxole core is a methylenedioxyphenyl functional group known for its presence in various bioactive molecules . This structural feature is frequently employed in the design of antitumor agents, as demonstrated in the synthesis of novel daunorubicin derivatives where its incorporation was explored to enhance cytotoxicity and modify biological activity . The 3,4-dihydroisoquinoline component is a nitrogen-containing heterocycle that can contribute to receptor binding and modulation, while the 4-oxo-4H-pyran (maleic anhydride) segment can be crucial for molecular interactions. This chimeric structure suggests potential as a key intermediate or a novel chemical entity in drug discovery projects, particularly in the development of targeted therapies. Its primary research applications are anticipated to include investigating structure-activity relationships (SAR), screening for anticancer and chemotherapeutic potential, and studying enzyme inhibition mechanisms. The compound is supplied with a certificate of analysis and is intended for use by qualified researchers in a controlled laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6/c28-21-10-20(13-27-8-7-18-3-1-2-4-19(18)12-27)30-14-24(21)31-15-25(29)26-11-17-5-6-22-23(9-17)33-16-32-22/h1-6,9-10,14H,7-8,11-13,15-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWRLSDTQKKTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a pyran derivative. Its molecular formula is C22H24N2O5C_{22}H_{24}N_{2}O_{5}, with a molecular weight of approximately 396.44 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC22H24N2O5
Molecular Weight396.44 g/mol
CAS Number893993-00-5

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit potent antioxidant properties. The benzo[d][1,3]dioxole moiety is known for its ability to scavenge free radicals, which can contribute to cellular protection against oxidative stress.

2. Anti-inflammatory Effects

Studies have shown that related compounds can inhibit inflammatory pathways. For instance, in vitro assays demonstrated that certain derivatives reduced the production of pro-inflammatory cytokines and nitric oxide (NO) in activated macrophages, suggesting potential anti-inflammatory applications.

3. Anticancer Properties

Preliminary investigations into the anticancer activity of similar compounds revealed significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Similar compounds have been noted to inhibit enzymes involved in inflammatory processes and cancer progression.
  • Modulation of Signaling Pathways : The compound may interact with signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of a series of benzo[d][1,3]dioxole derivatives using DPPH and ABTS assays. Results indicated that certain derivatives exhibited IC50 values comparable to established antioxidants like vitamin C.

Case Study 2: Anti-inflammatory Activity

In an experiment involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, the compound demonstrated a significant reduction in NO production (IC50 = 12 µM), indicating its potential as an anti-inflammatory agent.

Case Study 3: Anticancer Screening

A panel of human cancer cell lines was treated with varying concentrations of the compound. Notably, it showed IC50 values ranging from 15 µM to 25 µM across different cell lines, suggesting selective cytotoxicity.

Comparison with Similar Compounds

Structural Determinants of Bioactivity

  • Benzodioxole vs. Benzylthio: K-16, which replaces the pyran-dihydroisoquinolin group with a benzylthio moiety, exhibits 10-fold higher potency in root growth inhibition (IC₅₀: 0.01 µM vs. 0.1 µM). This suggests that sulfur-containing linkages may enhance bioactivity in plant models .
  • Pyran vs. Quinoline Scaffolds: The quinoline analogue () lacks root growth modulation but shares structural motifs with kinase inhibitors, highlighting scaffold-dependent target specificity .
  • Auxin Mimicry : Both the target compound and K-16 disrupt auxin signaling in A. thaliana, as evidenced by DR5:GUS reporter assays, but differ in downstream effects on lateral root formation .

Bioactivity Profile Correlation

Cluster analysis () indicates that compounds with similar bioactivity profiles (e.g., root growth inhibition) share structural motifs such as benzodioxole and flexible acetamide linkers. However, the dihydroisoquinolin group in the target compound may confer unique interactions with auxin transport proteins, distinguishing it from simpler analogues like K-16 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.